2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine chemical properties
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine chemical properties
[1][2]
Part 1: Executive Summary & Core Significance
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine (CAS: 1220518-09-1) is a high-value heterocyclic scaffold used primarily in the discovery of ATP-competitive kinase inhibitors. As a fused bicyclic system containing a pyridine and a pyrimidine ring, it serves as a bioisostere to quinazolines and purines, offering distinct solubility and metabolic profiles.
The 6-fluoro substituent is critical: it blocks metabolic oxidation at the susceptible C6 position (a common clearance pathway for quinazolines) and modulates the pKa of the pyridine nitrogen (N8), influencing binding affinity to hinge regions of kinases such as CDK4/6 , PIM-1 , and EGFR .
Key Chemical Identifiers
| Property | Detail |
| CAS Number | 1220518-09-1 |
| Molecular Formula | C₇H₂Cl₂FN₃ |
| Molecular Weight | 218.01 g/mol |
| IUPAC Name | 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine |
| Physical State | Off-white to pale yellow solid |
| Storage | Inert atmosphere, -20°C (Hydrolysis sensitive) |
Part 2: Structural Analysis & Electronic Properties
The reactivity of this scaffold is defined by the interplay between the electron-deficient pyrimidine ring and the pyridine ring.
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Electrophilicity: The molecule is highly electrophilic. The fusion of two aromatic nitrogen-containing rings creates significant electron deficiency at carbons C2 and C4.
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Regioselectivity (C4 vs. C2):
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C4 Position: This position is electronically analogous to the para position relative to the pyridine nitrogen (N8). It is the most electron-deficient site and typically the first to undergo Nucleophilic Aromatic Substitution (SNAr).
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C2 Position: While also activated, the C2 position is less reactive than C4 under standard conditions. However, steric hindrance at C4 or the use of specific tertiary amine nucleophiles can shift selectivity.
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Impact of 6-Fluorine:
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Inductive Effect (-I): The fluorine atom withdraws electron density from the pyridine ring, further lowering the LUMO energy of the system compared to the non-fluorinated analog. This enhances the overall electrophilicity, making the chlorides more labile.
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Metabolic Stability: The C-F bond prevents oxidative metabolism (e.g., by CYP450s) that typically occurs at the electron-rich C6 position of similar scaffolds.
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Visualization: Electronic Activation & Numbering
Figure 1: Structural connectivity and reactivity hotspots. C4 is the primary site for nucleophilic attack.
Part 3: Synthesis Methodology
The synthesis of 2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine generally proceeds via the construction of the pyrimidine ring onto a pre-functionalized pyridine precursor.
Retrosynthetic Pathway
The most robust route starts from 2-amino-5-fluoronicotinic acid . This approach ensures the correct placement of the fluorine atom and the ring fusion nitrogens.
Step-by-Step Protocol
Step 1: Cyclization to the Dione
Precursor: 2-Amino-5-fluoronicotinic acid (Commercial reagent). Reagents: Urea (excess) or Phosgene equivalent (e.g., Triphosgene). Conditions: Melt fusion at 160–200°C (Urea method).
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Mix 2-amino-5-fluoronicotinic acid (1.0 eq) with Urea (5.0 eq) in a mortar and pestle until homogenous.
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Heat the mixture to 180°C in an open vessel. The mixture will melt and release ammonia gas (Use a fume hood).
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Continue heating for 2–3 hours until the evolution of ammonia ceases and the melt solidifies.
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Cool to room temperature.
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Suspend the solid in hot water, sonicate to break up aggregates, and filter.
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Wash with water and dilute HCl to remove unreacted urea.
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Product: 6-Fluoro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Step 2: Chlorination (Deoxychlorination)
Reagents: Phosphorus oxychloride (POCl₃), PCl₅ (optional additive), N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (catalyst/base).
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Suspend the dione (1.0 eq) in neat POCl₃ (10–15 eq).
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Add PCl₅ (1.0 eq) to facilitate the reaction (optional but recommended for stubborn diones).
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Add DIPEA (2.0 eq) dropwise at 0°C (Exothermic).
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Reflux the mixture (approx. 105°C) for 4–12 hours under Argon. Monitor by TLC (eluent: 20% EtOAc/Hexanes).
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Work-up (Critical Safety Step):
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Remove excess POCl₃ via rotary evaporation under reduced pressure.
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Dilute the residue with DCM.
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Pour the organic mixture slowly onto crushed ice/NaHCO₃ mixture with vigorous stirring. Do not add water to the concentrated residue directly.
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Extract with DCM (3x), dry over MgSO₄, and concentrate.
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Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
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Product: 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine.[1][2][3][4]
Synthesis Workflow Diagram
Figure 2: Synthetic route from commercial nicotinic acid derivatives.
Part 4: Reactivity & Functionalization[6]
The utility of this scaffold lies in its ability to undergo sequential Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity Rules
The general order of displacement is C4 then C2 .
| Reaction Step | Position | Conditions | Outcome |
| First Displacement | C4 | 1.0 eq Amine, DIPEA, DCM/THF, 0°C to RT | High Selectivity. The C4-Cl is displaced to form the 4-amino-2-chloro intermediate. |
| Second Displacement | C2 | Excess Amine, Heat (60–100°C), Dioxane/DMSO | Requires Forcing. The C2-Cl is less reactive and requires higher temperatures or stronger nucleophiles. |
Exception: If a tertiary amine is used (e.g., N-methylpiperazine) without a proton to lose, or under specific Lewis Acid catalysis, mixtures may occur. However, for primary and secondary amines, C4 selectivity is >90%.
Experimental Protocol: C4-Selective Amination
To synthesize a kinase inhibitor lead (e.g., introducing the hinge-binding motif):
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Dissolve 2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine (1.0 mmol) in anhydrous THF (10 mL).
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Cool to -78°C or 0°C depending on amine reactivity (Anilines require higher temps, aliphatic amines require lower).
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Add the amine (0.95–1.0 eq) and DIPEA (1.2 eq).
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Stir for 1 hour, allowing to warm to RT.
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Validation: Check LCMS. The product should show a characteristic chlorine isotope pattern (M/M+2 ratio of 3:1) indicating one Cl remains.
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Workup: Dilute with water, filter precipitate or extract with EtOAc.
Part 5: Safety & Handling
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Sensitizers: Halogenated heteroaromatics are potent skin and respiratory sensitizers. Handle only in a fume hood.
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Hydrolysis: The C4-chlorine is labile. Exposure to moisture will hydrolyze it to the pyridopyrimidinone (inactive). Store under Argon/Nitrogen.
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POCl₃ Hazards: The synthesis involves phosphorus oxychloride, which reacts violently with water to produce HCl and phosphoric acid. Quench protocols must be strictly followed.
References
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Chemical Identity: 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine.[1][2][3][4] CAS Common Chemistry. CAS RN: 1220518-09-1.[1][5][2][3][4][6]
- Dunn, A. D., et al. "The synthesis of some pyrido[2,3-d]pyrimidine derivatives." Journal of Heterocyclic Chemistry, 1987.
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Regioselectivity Studies
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Luo, Z., et al. "Regioselective SNAr reactions of 2,4-dichloropyrido[2,3-d]pyrimidine." Tetrahedron Letters, 2002. (General regioselectivity of the core).
- Koolmeister, T., et al. "Regioselective synthesis of 2,4-disubstituted pyrido[2,3-d]pyrimidines." Arkivoc, 2008.
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- Kinase Inhibitor Applications: Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-ones as inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry, 2000. (Demonstrates the utility of the core scaffold). VanderWel, S. N., et al. "Pyrido[2,3-d]pyrimidines as new inhibitors of specific kinases." Journal of Medicinal Chemistry, 2005.
Sources
- 1. 126728-20-9|2,4-Dichloropyrido[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 2. 1220518-09-1 | 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine - AiFChem [aifchem.com]
- 3. 2,4-dichloro-6-fluoropyrido[2,3-d]pyriMidine | 1220518-09-1 [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 2454396-80-4|2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 6. 2-chloro-6-fluoropyrido[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
